molecular formula C7H9Cl2N B2616411 2-(1-Chloroethyl)pyridine hydrochloride CAS No. 149691-40-7

2-(1-Chloroethyl)pyridine hydrochloride

Cat. No.: B2616411
CAS No.: 149691-40-7
M. Wt: 178.06
InChI Key: KKSMVNMIWFOECC-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a pyridine derivative where a chlorine atom is attached to the ethyl group at the second position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Chloroethyl)pyridine hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-ethylpyridine with thionyl chloride, resulting in the formation of 2-(1-chloroethyl)pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the chlorination of 2-ethylpyridine under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity. The resulting product is then purified and converted to its hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)pyridine hydrochloride involves its interaction with various molecular targets. The chlorine atom in the compound can act as a leaving group, making it reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming covalent bonds with target molecules. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloroethyl)pyridine hydrochloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chloroethyl group provides distinct reactivity compared to other similar compounds, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-(1-chloroethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSMVNMIWFOECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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